Ctp3 peptide - 89157-28-8

Ctp3 peptide

Catalog Number: EVT-453952
CAS Number: 89157-28-8
Molecular Formula: C69H115N21O24
Molecular Weight: 1622.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ctp3 peptide is synthesized using solid-phase peptide synthesis methods, which allow for precise control over the sequence and structure of the peptide. The classification of Ctp3 falls under cyclic peptides, known for their stability and resistance to enzymatic degradation, making them valuable in therapeutic contexts.

Synthesis Analysis

Methods of Synthesis

The primary method for synthesizing Ctp3 peptide is solid-phase peptide synthesis (SPPS). This technique involves several key steps:

  1. Anchoring the Peptide Chain: The synthesis begins by anchoring the C-terminus of the peptide to an insoluble polymer support.
  2. Amino Acid Addition: Protected amino acids are added sequentially. Each cycle consists of:
    • Cleavage of the Nα-protecting group.
    • Washing to remove excess reagents.
    • Coupling of a new protected amino acid.
    • Additional washing steps.
  3. Cleavage from Resin: Once the desired sequence is complete, the peptide is cleaved from the resin using acidolytic methods or alternative cleavage strategies such as photolysis or nucleophilic cleavage .

Technical Parameters

  • Protecting Groups: Commonly used protecting groups in SPPS include Fmoc (fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl), with Fmoc being favored for its compatibility with automated synthesis processes.
  • Resin Types: Various resins can be employed, including polystyrene-based supports that are suitable for high-pressure applications in continuous flow synthesis .
Molecular Structure Analysis

Ctp3 peptide exhibits a cyclic structure, which contributes to its stability and biological activity. The molecular structure can be analyzed through techniques such as:

  • Nuclear Magnetic Resonance (NMR): Provides detailed information about the spatial arrangement of atoms within the peptide.
  • Mass Spectrometry: Used to confirm the molecular weight and composition, ensuring that the synthesized product matches the intended sequence.

Relevant Data

The exact molecular formula and weight will depend on the specific amino acid sequence of Ctp3. Typically, cyclic peptides have lower molecular weights compared to larger proteins, often ranging from 500 to 2000 Da.

Chemical Reactions Analysis

Ctp3 peptide participates in various chemical reactions typical of peptides:

  1. Peptide Bond Formation: The primary reaction involves the formation of peptide bonds between amino acids during synthesis.
  2. Hydrolysis Reactions: In biological systems, cyclic peptides may undergo hydrolysis under specific conditions, leading to degradation.
  3. Modification Reactions: Post-synthesis modifications can enhance properties such as solubility or bioactivity, including acetylation or phosphorylation.

Technical Details

The efficiency of these reactions can be influenced by factors such as pH, temperature, and the presence of catalysts or enzymes.

Mechanism of Action

The mechanism of action for Ctp3 peptide largely depends on its target biological pathways. Cyclic peptides often interact with receptors or enzymes in a manner similar to natural peptides but with improved binding affinity due to their stable conformation.

Relevant Data

Studies have shown that cyclic peptides can effectively modulate signaling pathways by mimicking endogenous ligands, thus influencing cellular responses such as proliferation, differentiation, or apoptosis.

Physical and Chemical Properties Analysis

Ctp3 peptide possesses several notable physical and chemical properties:

  • Solubility: Generally soluble in aqueous solutions at physiological pH but may require organic solvents for certain applications.
  • Stability: Cyclic structure provides enhanced stability against proteolytic enzymes compared to linear peptides.
  • Melting Point: Specific melting points may vary based on sequence but are typically higher than those of linear counterparts due to intramolecular hydrogen bonding.

Relevant Data

The solubility profile can be assessed using techniques like UV-Vis spectroscopy and HPLC to determine purity and concentration.

Applications

Ctp3 peptide has a variety of scientific applications:

  1. Therapeutic Agents: Due to their stability and specificity, cyclic peptides like Ctp3 are explored as potential drug candidates for various diseases, including cancer and metabolic disorders.
  2. Research Tools: Used in biochemical assays to study protein interactions and signaling pathways.
  3. Diagnostic Applications: Can serve as biomarkers in proteomics for disease detection and monitoring.
Molecular Characterization & Structural Biology of Ctp3

Primary Sequence Analysis & Post-Translational Modifications

Ctp3 (Connective Tissue-Activating Peptide III), also designated as CXCL7₇₋₈₈, is a 7.8 kDa proteolytic fragment derived from platelet basic protein (PBP). Its primary sequence comprises 81 amino acids, initiated by an N-terminal asparagine residue (Asn¹) and characterized by a conserved CXC chemokine motif (residues 31–33: Glu-Leu-Arg/ELR⁺) critical for receptor binding [1] [3]. Post-translational modifications include:

  • Proteolytic cleavage: Maturation involves N-terminal truncation of PBP by proteases (e.g., cathepsin G) to yield CTAP-III (Ctp3), followed by further processing to neutrophil-activating peptide-2 (NAP-2/CXCL7₇₀₋₈₈) [2] [6].
  • Disulfide bonding: Four conserved cysteine residues (Cys⁷, Cys⁹, Cys³⁶, Cys⁵²) form two intramolecular bridges (Cys⁷–Cys⁵², Cys⁹–Cys³⁶), stabilizing the chemokine fold [1] [4].

Table 1: Primary Structural Domains of Ctp3

DomainResiduesFunctional RoleModifications
N-terminal1-15Receptor activationProteolytic cleavage
ELR⁺ motif31-33CXCR2 binding & angiogenesisNone
β-sheet core20-50Structural integrityDisulfide bonds (C7-C52, C9-C36)
C-terminal α-helix60-81Glycosaminoglycan (GAG) interactionHeparin sulfation sensitivity

Tertiary Structure Dynamics in Chemokine Signaling

Ctp3 adopts a classic chemokine tertiary fold: a three-stranded antiparallel β-sheet (β1: residues 24–28; β2: 41–45; β3: 51–55) overlaid by a C-terminal α-helix (residues 60–75) [4] [9]. Key functional dynamics include:

  • pH-dependent oligomerization: Ctp3 forms non-covalent homodimers and tetramers below pH 6.0, facilitated by electrostatic interactions between Glu²⁴ and Arg²⁷. This quaternary transition enhances heparan sulfate proteoglycan (HSPG) binding, enabling extracellular matrix retention and gradient formation [2] [4].
  • GAG-binding plasticity: The C-terminal helix (Lys⁶⁵, Arg⁶⁸, Arg⁷²) undergoes conformational shifts to accommodate heparan sulfate chains, critical for in vivo leukocyte recruitment [4] [10].
  • Receptor engagement: The flexible N-loop (residues 16–22) docks into CXCR2’s transmembrane pocket, while the ELR⁺ motif anchors to the receptor’s N-terminal domain, triggering Gαᵢ signaling and neutrophil chemotaxis [5] [7].

Table 2: Structural Transitions in Ctp3 Signaling

StateStructural FeaturesBiological Consequence
MonomerDisordered N-terminus; solvent-exposed ELR⁺Low-affinity CXCR2 binding
Dimer (pH < 6)β1-strand dimer interface; buried Glu²⁴Heparanase activation & ECM degradation
Tetramerβ-sheet sandwich; compact C-terminal bundlesEnhanced HSPG binding & leukocyte adhesion
CXCR2-boundN-loop helix stabilization; ELR⁺ solvent exclusionGαᵢ activation & calcium flux

Comparative Homology with CXC Chemokine Family Members

Ctp3 shares >90% sequence identity with other CXCL7 isoforms (CTAP-III, NAP-2, β-thromboglobulin) and ~65% homology with pro-inflammatory ELR⁺ chemokines (e.g., CXCL1, CXCL8) [1] [3]. Divergent properties include:

  • N-terminal plasticity: Unlike Ctp3 (Asn¹–Leu²–Ala³–Lys⁴), NAP-2 lacks the first four residues (Ala¹–Lys²–...), conferring 10-fold higher CXCR2 affinity due to reduced steric hindrance [3] [6].
  • Heparanase specificity: Ctp3 and CTAP-III (but not NAP-2) exhibit endoglucosaminidase activity at acidic pH (optimum pH 5.8), cleaving heparan sulfate at glucosamine-iduronic acid linkages via catalytic residues His³⁴ and Arg⁴⁴ [2].
  • Functional dichotomy: While Ctp3 stimulates fibroblast glycosaminoglycan synthesis and DNA proliferation (connective tissue activation), NAP-2 primarily activates neutrophil degranulation (inflammation)—despite identical core structures [3] [10].

Table 3: Structural-Functional Comparison of CXCL7 Isoforms

ParameterCtp3 (CTAP-III)NAP-2β-Thromboglobulin
Full SequenceAsn¹-Leu-Ala-Lys-...Cys⁸¹Ala¹-Lys-Val-...Cys⁷⁷Val¹-Ser-Lys-...Cys⁷⁸
N-terminal Res.4 residues (Asn¹)Truncated (Ala¹)Truncated (Val¹)
Receptor(s)CXCR2 (weak); HSPGsCXCR2 (strong)Unknown
Enzymatic ActivityHeparanase (pH 5.8)NoneNone
Biological RoleTissue repair; GAG synthesisNeutrophil chemotaxisPlatelet aggregation

Properties

CAS Number

89157-28-8

Product Name

Ctp3 peptide

IUPAC Name

(4S)-5-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C69H115N21O24

Molecular Weight

1622.8 g/mol

InChI

InChI=1S/C69H115N21O24/c1-8-35(6)55(67(111)86-44(27-52(98)99)61(105)87-46(31-92)64(108)83-40(17-20-48(72)93)58(102)81-39(15-10-12-24-71)57(101)80-38(14-9-11-23-70)56(100)78-36(7)69(113)114)89-62(106)43(26-37-28-75-32-77-37)85-59(103)41(18-21-49(73)94)82-63(107)45(30-91)79-50(95)29-76-65(109)47-16-13-25-90(47)68(112)54(34(4)5)88-60(104)42(19-22-51(96)97)84-66(110)53(74)33(2)3/h28,32-47,53-55,91-92H,8-27,29-31,70-71,74H2,1-7H3,(H2,72,93)(H2,73,94)(H,76,109)(H,78,100)(H,79,95)(H,80,101)(H,81,102)(H,82,107)(H,83,108)(H,84,110)(H,85,103)(H,86,111)(H,87,105)(H,88,104)(H,89,106)(H,96,97)(H,98,99)(H,113,114)/t35-,36-,37?,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,53-,54-,55-/m0/s1

InChI Key

QRSWYEUMGOBCNX-PUXYAFECSA-N

SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CC1C=NC=N1)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)N

Synonyms

cholera toxin, B subunit (50-64)
CTP3 cholera toxin peptide

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CC1C=NC=N1)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)N

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